5-Cyclopropylnicotinonitrile

Medicinal Chemistry Suzuki-Miyaura Coupling DGAT2 Inhibitors

5-Cyclopropylnicotinonitrile (CAS 900802-81-5) is a heterocyclic building block belonging to the 3-pyridinecarbonitrile (nicotinonitrile) class, distinguished by a cyclopropyl substituent at the pyridine 5-position. With the molecular formula C₉H₈N₂ and a molecular weight of 144.17 g/mol, it serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive scaffolds.

Molecular Formula C9H8N2
Molecular Weight 144.17 g/mol
CAS No. 900802-81-5
Cat. No. B1398761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclopropylnicotinonitrile
CAS900802-81-5
Molecular FormulaC9H8N2
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESC1CC1C2=CN=CC(=C2)C#N
InChIInChI=1S/C9H8N2/c10-4-7-3-9(6-11-5-7)8-1-2-8/h3,5-6,8H,1-2H2
InChIKeyZBLVMEMSRQONKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Cyclopropylnicotinonitrile (CAS 900802-81-5): Core Identity and Class Positioning for Procurement


5-Cyclopropylnicotinonitrile (CAS 900802-81-5) is a heterocyclic building block belonging to the 3-pyridinecarbonitrile (nicotinonitrile) class, distinguished by a cyclopropyl substituent at the pyridine 5-position [1]. With the molecular formula C₉H₈N₂ and a molecular weight of 144.17 g/mol, it serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive scaffolds . Its structure features a nitrile group for further derivatization and a conformationally constrained cyclopropyl ring that can impart favorable physicochemical properties compared to linear alkyl or larger cycloalkyl analogs [2].

5-Cyclopropylnicotinonitrile: Why Simple Analogs Cannot Be Assumed Equivalent in Synthesis


In the context of pharmaceutical intermediate procurement, the assumption that any nicotinonitrile derivative can be substituted for 5-Cyclopropylnicotinonitrile is technically invalid. The specific cyclopropyl substituent imparts a unique combination of steric bulk and electronic character that directly influences downstream synthetic outcomes, including reaction yields, regioselectivity in subsequent functionalizations, and the final drug candidate's pharmacokinetic profile [1]. This is evidenced by its specific, non-obvious inclusion in patented drug discovery programs where even minor structural changes (e.g., 5-methyl or 5-phenyl) lead to loss of target activity or intellectual property (IP) freedom-to-operate [2]. The data presented below demonstrate that the compound's value is not merely as a 'nicotinonitrile' but as a precisely engineered molecular fragment with documented, differentiated performance.

5-Cyclopropylnicotinonitrile (900802-81-5): Quantified Differentiation Evidence for Scientific Selection


Quantified Synthetic Yield for Reliable Route Scouting: Direct Comparison with Alternative Coupling Strategies

A well-defined, high-yielding synthetic route is critical for procurement planning. 5-Cyclopropylnicotinonitrile is synthesized via a Suzuki-Miyaura cross-coupling between 3-bromo-5-cyanopyridine and cyclopropylboronic acid, providing a reliable and scalable method . This specific protocol, as documented in the patent literature for the synthesis of DGAT2 inhibitors, achieves a purified yield of 58% . In contrast, analogous syntheses of other 5-substituted nicotinonitriles (e.g., 5-phenyl) often require more forcing conditions or different catalyst systems, and their yields can vary widely (typically 40-70%) depending on the steric and electronic nature of the aryl/alkyl boronic acid [1].

Medicinal Chemistry Suzuki-Miyaura Coupling DGAT2 Inhibitors

Validated Role in DGAT2 Inhibitor Development Program: Differentiated IP Position

The compound's procurement value is substantiated by its explicit and non-obvious use as a key intermediate in the synthesis of a novel class of Diacylglycerol Acyltransferase 2 (DGAT2) inhibitors [1]. The patent WO2013150416A1 details the preparation of these inhibitors, where the cyclopropyl group on the nicotinonitrile core is a critical structural feature, not a generic placeholder. The synthesis of the final DGAT2 inhibitor relies on the specific 5-cyclopropyl substitution pattern, as described in the patent's experimental section [1]. Analogs with different 5-substituents (e.g., methyl, phenyl) are not claimed or exemplified in this context, demonstrating a clear structural requirement for the cyclopropyl moiety to achieve the desired biological activity.

Metabolic Disease DGAT2 Inhibitor Synthesis

Commercial Availability with Certified Purity: A Procurement-Ready Benchmark

For immediate research use, 5-Cyclopropylnicotinonitrile is commercially available from multiple reputable vendors with clearly defined and competitive purity specifications. This contrasts with many niche or custom-synthesized analogs which may require lengthy lead times and lack certified quality documentation [1]. As of 2026, standard commercial offerings include a minimum purity of 95% (AKSci) and higher grades of NLT 98% (MolCore) .

Chemical Sourcing Quality Control Purity Specification

5-Cyclopropylnicotinonitrile (900802-81-5): Evidence-Based Application Scenarios


Metabolic Disease Drug Discovery: DGAT2 Inhibitor Lead Optimization

Research groups focused on developing novel therapies for metabolic disorders, such as type 2 diabetes and non-alcoholic steatohepatitis (NASH), should prioritize 5-Cyclopropylnicotinonitrile. Its validated use as a key intermediate in the synthesis of Diacylglycerol Acyltransferase 2 (DGAT2) inhibitors, as detailed in WO2013150416A1 [1], provides a direct, IP-relevant entry point into this competitive therapeutic area. Utilizing this specific building block ensures access to a patented chemical space and can accelerate the synthesis of analogs for structure-activity relationship (SAR) studies around a validated target.

Kinase Inhibitor Fragment Libraries and Scaffold Hopping

The nicotinonitrile core is a privileged scaffold in kinase inhibitor design, with numerous derivatives showing activity against PIM-1, IKK, and other kinases [1]. 5-Cyclopropylnicotinonitrile offers a distinct advantage for building focused fragment libraries or executing scaffold-hopping strategies. The cyclopropyl group introduces a unique conformational constraint and steric profile compared to planar or flexible analogs, which can be exploited to improve binding affinity, selectivity, and metabolic stability [2]. Its ready availability at high purity makes it an ideal starting material for parallel synthesis efforts aimed at identifying novel kinase inhibitors.

Advanced Intermediate for C-C and C-N Bond Forming Reactions

Beyond its role in specific drug programs, 5-Cyclopropylnicotinonitrile is a versatile building block for diversifying chemical libraries. The nitrile group at the 3-position is a robust synthetic handle that can be transformed into amines, amides, amidines, tetrazoles, and carboxylic acids [1]. The documented Suzuki-Miyaura synthesis [2] confirms that the 5-position is already functionalized with the valuable cyclopropyl group. This allows chemists to focus on further elaborating the 2-, 4-, or 6-positions of the pyridine ring, or on converting the nitrile, to rapidly generate a collection of novel, patentable compounds with drug-like properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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